molecular formula C9H16O B14304843 Nona-5,8-dien-4-ol CAS No. 115878-86-9

Nona-5,8-dien-4-ol

Cat. No.: B14304843
CAS No.: 115878-86-9
M. Wt: 140.22 g/mol
InChI Key: GQAMPEUSBYNVQW-UHFFFAOYSA-N
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Description

Structural Significance and Isomeric Considerations of Dienol Compounds

The arrangement of double bonds and the hydroxyl group in dienols gives rise to significant structural features. Dienols are key structural motifs found in numerous bioactive compounds. chinesechemsoc.org The geometry of the double bonds (E/Z isomerism) and the presence of stereocenters, such as the carbon bearing the hydroxyl group, lead to a variety of possible stereoisomers, each with potentially distinct biological activities and chemical properties.

For instance, the dienol moiety is a feature in some compounds with antioxidant properties. mdpi.com The conjugation of the double bonds with the hydroxyl group can allow for the formation of a stable radical, which is a key aspect of their antioxidant activity. mdpi.com

The isomeric possibilities of dienols are vast. The double bonds can be arranged in a conjugated, isolated, or cumulated fashion, each conferring different stability and reactivity. In the case of nona-5,8-dien-4-ol, the double bonds are isolated. Furthermore, the double bonds at C5-C6 and C8-C9 can each exist as either E or Z isomers, and the chiral center at C4 means that R and S enantiomers are possible. This leads to a number of potential stereoisomers for this single constitutional isomer.

Table 1: Isomeric Considerations for Dienols

Isomer TypeDescriptionRelevance to this compound
Constitutional Isomers Compounds with the same molecular formula but different connectivity of atoms.Numerous other nonadienols exist, such as nona-1,5-dien-4-ol (B14505639) and trans,cis-2,6-nonadien-1-ol. nih.govnist.gov
Stereoisomers Compounds with the same connectivity but different spatial arrangement of atoms.Includes enantiomers (non-superimposable mirror images) and diastereomers (non-mirror image stereoisomers).
Enantiomers Arise from chiral centers.The C4 carbon in this compound is a chiral center, leading to (R)- and (S)-nona-5,8-dien-4-ol.
Geometric Isomers (E/Z) Arise from restricted rotation around double bonds.The double bonds at C5 and C8 can each be in the E or Z configuration, leading to (5E,8E), (5E,8Z), (5Z,8E), and (5Z,8Z) isomers.

Strategic Importance of the Dienol Motif in Advanced Organic Synthesis

The dienol functional group is a versatile building block in the synthesis of complex organic molecules. chinesechemsoc.org The hydroxyl group can direct the stereochemical outcome of reactions at adjacent positions, and both the hydroxyl group and the double bonds can be chemically transformed into a wide array of other functional groups.

Modern synthetic methods often rely on the strategic use of such motifs. For example, the development of catalytic methods for the synthesis of dienols from simple starting materials like 1,3-dienes and aldehydes has made these structures more accessible for synthetic applications. chinesechemsoc.org Nickel-catalyzed hydroboration of dienols is a powerful method for creating stereodefined polyketide fragments, which are important in many natural products. nih.gov

Furthermore, the double bonds in the dienol can participate in a variety of powerful carbon-carbon bond-forming reactions, such as the Diels-Alder reaction and olefin metathesis. chinesechemsoc.orgnobelprize.org The Diels-Alder reaction, in particular, is a cornerstone of organic synthesis for the construction of six-membered rings with a high degree of stereocontrol. pdx.edu

The synthesis of complex natural products and medicinally relevant molecules often involves the careful orchestration of reactions involving such functional group arrays. nih.gov The ability to selectively synthesize one stereoisomer of a dienol is crucial, as different isomers can have dramatically different biological effects.

Table 2: Key Reactions Involving the Dienol Motif

ReactionDescriptionSynthetic Utility
Oxidation The alcohol can be oxidized to a ketone. The double bonds can be cleaved or epoxidized.Introduction of new functional groups.
Reduction The double bonds can be hydrogenated to alkanes.Saturation of the carbon chain.
Diels-Alder Reaction A conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring.Powerful method for ring formation and stereocontrol. pdx.edu
Olefin Metathesis A reaction that involves the cutting and reorganizing of carbon-carbon double bonds.Efficient synthesis of complex olefins and polymers. nobelprize.org
Hydroboration-Oxidation Addition of a boron-hydrogen bond across a double bond, followed by oxidation to an alcohol.Can be used to create new stereocenters with high control. nih.gov
Cross-Coupling Reactions Formation of carbon-carbon bonds, often catalyzed by transition metals.Building complex molecular frameworks. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115878-86-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-5,8-dien-4-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h3,6,8-10H,1,4-5,7H2,2H3

InChI Key

GQAMPEUSBYNVQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CCC=C)O

Origin of Product

United States

Synthetic Methodologies for Nona 5,8 Dien 4 Ol and Analogous Dienol Architectures

Classical and Contemporary Approaches to Diene and Dienol Formation

The formation of dienes and dienols can be achieved through a variety of powerful and versatile chemical reactions. These methods provide chemists with the tools to construct the carbon-carbon double bonds and the alcohol group that define these structures.

Olefination Reactions for Directed Alkene Construction

Olefination reactions are fundamental to the synthesis of alkenes, and by extension, dienes. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are prominent examples. researchgate.netharvard.edu

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. harvard.edu A key advantage of this reaction is the predictable placement of the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com This reaction is particularly noted for its high E-selectivity, meaning it predominantly forms the trans isomer of the alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The Still-Gennari modification of the HWE reaction provides a method for the synthesis of Z-olefins with high stereoselectivity. youtube.com

A practical application of these methods can be seen in the synthesis of seven-membered carbasugar analogs, where a Wittig olefination was a key step in the synthetic route starting from D-mannitol. rsc.org

Alkene Metathesis Strategies in Dienol Synthesis

Alkene metathesis has emerged as a powerful tool in organic synthesis, earning its developers the Nobel Prize in Chemistry in 2005. libretexts.org This catalytic method allows for the cutting and rearranging of carbon-carbon double bonds to form new alkenes. sigmaaldrich.com The two primary types of metathesis relevant to dienol synthesis are Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). sigmaaldrich.comthieme-connect.de

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms a cyclic alkene from an acyclic diene. sigmaaldrich.comwikipedia.org RCM is particularly valuable for synthesizing rings of various sizes, from five-membered to large macrocycles. libretexts.orgwikipedia.org This technique has been instrumental in the synthesis of complex molecules, including a variety of carbocyclic and heterocyclic systems. thieme-connect.de For instance, the synthesis of seven-membered carbasugar analogs utilized Grubbs' second-generation catalyst for a key RCM step. rsc.org

Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes. sigmaaldrich.comlibretexts.org CM is highly effective for creating complex, long-chain carbon-carbon bonds. sigmaaldrich.com

The choice of catalyst, such as the well-known Grubbs' catalysts, is crucial for the success of these reactions, influencing their efficiency and stereoselectivity. libretexts.org

Stereoselective Reduction Pathways for Alkyne and Diyne Precursors

The stereoselective reduction of alkynes provides a direct route to alkenes with specific (cis or trans) geometry, which can be a critical step in the synthesis of dienols.

One of the most common methods for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using Lindlar's catalyst . youtube.commasterorganicchemistry.com This catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the Z-isomer. masterorganicchemistry.comreddit.compearson.comvedantu.com The catalyst is deactivated to prevent over-reduction to the corresponding alkane. pearson.com

Conversely, to obtain trans-alkenes, a dissolving metal reduction, such as sodium in liquid ammonia, is employed. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen, yielding the E-isomer. youtube.com

These methods offer a powerful way to control the stereochemistry of the double bonds within a dienol structure.

Organometallic Reagent-Based Dienol Construction

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases that readily react with carbonyl compounds to form alcohols. masterorganicchemistry.com

Grignard reagents (R-MgX) add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.com When reacting with α,β-unsaturated aldehydes and ketones, Grignard reagents can yield both 1,2- and 1,4-addition products. dalalinstitute.com The reaction conditions can often be tuned to favor one over the other.

Organolithium reagents (R-Li) are even more reactive than Grignard reagents and are also used to synthesize alcohols from carbonyl compounds. dalalinstitute.commasterorganicchemistry.com Their higher reactivity allows them to react with a broader range of substrates, including sterically hindered ketones. dalalinstitute.com

A specific example of organometallic addition in the synthesis of a dienol is the Barbier-type allylation of an enal to form a diene, which was a key step in the synthesis of seven-membered carbasugar analogs. rsc.org Furthermore, organocuprate reagents, which are less reactive than Grignard and organolithium reagents, can be used for 1,4-addition to α,β-unsaturated carbonyls. pressbooks.publibretexts.org

Enantioselective and Diastereoselective Synthesis of Chiral Dienol Systems

The synthesis of specific stereoisomers of chiral dienols is crucial, as different enantiomers and diastereomers can have distinct biological activities. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer in excess. wikipedia.orghilarispublisher.com

Chiral Catalyst-Mediated Dienol Synthesis

Chiral catalysts are a cornerstone of modern asymmetric synthesis. wikipedia.org These catalysts, often chiral transition metal complexes, create a chiral environment that directs a reaction to favor the formation of one stereoisomer over another. hilarispublisher.com

A notable example is the nickel-catalyzed reductive coupling of dienol ethers and aldehydes. researchgate.netacs.org By using specific chiral ligands, such as cyclodiphosphazane or VAPOL-derived phosphoramidites, this method can selectively produce either syn or anti diastereomers of monoprotected vicinal diols with high diastereoselectivity and enantioselectivity. researchgate.netacs.org This approach is significant because it allows for the formation of a diol with one of the hydroxyl groups already protected, facilitating further selective chemical transformations. acs.org

Another example is the use of chiral iridium catalysts for the asymmetric partial hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov Such strategies highlight the power of chiral catalysts in constructing complex chiral molecules with a high degree of stereocontrol.

Below is a table summarizing the key synthetic methodologies discussed:

Methodology Description Key Features Typical Products
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone.Predictable double bond placement.Alkenes
Horner-Wadsworth-Emmons Reaction Reaction of a phosphonate carbanion with an aldehyde or ketone. wikipedia.orgyoutube.comHigh E-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.orgtrans-Alkenes
Ring-Closing Metathesis (RCM) Intramolecular metathesis of a diene. sigmaaldrich.comwikipedia.orgForms cyclic alkenes of various sizes. libretexts.orgwikipedia.orgCyclic Alkenes
Cross-Metathesis (CM) Intermolecular metathesis of two alkenes. sigmaaldrich.comlibretexts.orgForms complex, long-chain alkenes. sigmaaldrich.comSubstituted Alkenes
Lindlar Catalyst Reduction Partial hydrogenation of an alkyne. youtube.commasterorganicchemistry.comStereospecific formation of cis-alkenes. masterorganicchemistry.comreddit.compearson.comvedantu.comcis-Alkenes
Dissolving Metal Reduction Reduction of an alkyne with Na in NH3. youtube.comStereospecific formation of trans-alkenes. youtube.comtrans-Alkenes
Grignard Reagent Addition Reaction of an organomagnesium halide with a carbonyl. masterorganicchemistry.comForms secondary or tertiary alcohols. masterorganicchemistry.comAlcohols
Organolithium Reagent Addition Reaction of an organolithium compound with a carbonyl. masterorganicchemistry.comHighly reactive, versatile. dalalinstitute.comAlcohols
Chiral Catalyst-Mediated Synthesis Use of a chiral catalyst to induce stereoselectivity. hilarispublisher.comHigh enantiomeric or diastereomeric excess. researchgate.netacs.orgChiral Alcohols, Diols

Substrate-Controlled Stereoselective Transformations in Dienol Formation

In the realm of stereoselective synthesis, the substrate itself can dictate the three-dimensional arrangement of the resulting molecule. This substrate-controlled approach is a powerful strategy for creating specific stereoisomers of dienols. The inherent chirality or geometric properties of the starting material guide the formation of new stereocenters during the reaction. nih.govethz.ch

Enzymes, for instance, are known for their high degree of stereoselectivity, but in some cases, the substrate's intrinsic properties play a more significant role in determining the stereochemical outcome. nih.gov This principle is not limited to biological systems. In chemical synthesis, a chiral starting material can direct the stereochemistry of subsequent reactions. For example, the synthesis of a complex natural product was achieved by using L-(+)-tartaric acid as a chiral starting material. The existing stereocenters in the tartaric acid derivative controlled the stereoselective epoxidation and subsequent ring-opening to create a new stereocenter with the desired configuration. thieme-connect.de

This method relies on the transfer of stereochemical information from the substrate to the product. The relative stereochemistry, which is the relationship between different stereocenters within a molecule, is established by the substrate's configuration. ethz.ch The electronic properties of a substrate can also govern the stereochemistry of a reaction. For instance, in the hydroamination of certain nitrogen-containing aromatic compounds with alkynes, the electronic nature of the alkyne determines whether the product is the (Z)- or (E)-isomer. nih.gov

Key Features of Substrate-Controlled Stereoselective Transformations:

FeatureDescription
Chiral Pool Starting Materials Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as the source of chirality. ethz.ch
Diastereoselective Reactions The existing stereocenter(s) in the substrate influence the formation of new stereocenters, leading to a preference for one diastereomer over others.
Predictable Stereochemical Outcome The stereochemistry of the product is often predictable based on the known conformation and reactivity of the substrate.
High Stereospecificity In many cases, the reaction proceeds with a high degree of stereospecificity, meaning a particular stereoisomer of the reactant forms a specific stereoisomer of the product.

Asymmetric Allylation Strategies for Dienol Construction (e.g., Krische Allylation, Keck Allylation)

Asymmetric allylation reactions are a fundamental tool for the enantioselective synthesis of homoallylic alcohols, which are key precursors to dienols. These methods introduce a chiral center during the carbon-carbon bond-forming step, providing access to optically active products from achiral starting materials. core.ac.uk Two prominent examples are the Krische and Keck allylations.

The Krische allylation is a powerful method that utilizes an iridium catalyst to facilitate the addition of an allyl group to an aldehyde or an alcohol, yielding a secondary homoallylic alcohol. wikipedia.org A key feature of this reaction is its use of "transfer hydrogenation," which avoids the need for pre-formed, often unstable, allylmetal reagents. wikipedia.org This method can directly convert primary alcohols to secondary homoallylic alcohols, a highly efficient transformation. wikipedia.org

The Keck asymmetric allylation employs a chiral titanium-based Lewis acid catalyst to promote the nucleophilic addition of an allylstannane to an aldehyde. wikipedia.org The chirality of the catalyst, typically derived from BINOL (1,1'-bi-2-naphthol), dictates the absolute stereochemistry of the resulting secondary alcohol. wikipedia.org This method has found broad application in the synthesis of complex natural products. wikipedia.org

Allylation MethodCatalyst SystemAllyl SourceKey Features
Krische Allylation Iridium complex with a chiral ligand (e.g., (R)-BINAP)Allyl acetate or dieneAvoids pre-formed allylmetal reagents; proceeds via transfer hydrogenation. wikipedia.org
Keck Allylation Titanium(IV) complex with a chiral ligand (e.g., BINOL)AllyltributyltinCatalytic in the chiral Lewis acid; generally provides high enantioselectivity. wikipedia.org

Advanced Catalytic Systems for Nona-5,8-dien-4-ol Synthesis

Modern organic synthesis heavily relies on the development of advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. For the synthesis of this compound and related dienol frameworks, transition metal catalysis, Lewis and Brønsted acid catalysis, and organocatalysis offer powerful and versatile approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-coupling, Titanium-catalyzed cross-cyclomagnesiation)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. mdpi.comchemie-brunschwig.ch Palladium-based catalysts are particularly prominent in this area. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are workhorse methods in organic synthesis. chemie-brunschwig.chmdpi.com

In the context of dienol synthesis, palladium-catalyzed cross-coupling reactions can be used to assemble the carbon skeleton. For instance, a vinyl or allyl halide or triflate can be coupled with an appropriate organometallic reagent to form the dienol precursor. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used due to the stability and low toxicity of the boron reagents. chemie-brunschwig.ch The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another valuable tool. chemie-brunschwig.ch

Titanium-catalyzed reactions also offer unique pathways for C-C bond formation. For example, titanium-catalyzed cross-cyclomagnesiation reactions can be employed to construct cyclic and bicyclic structures, which can then be further elaborated to access complex dienol architectures.

Examples of Transition Metal-Catalyzed Reactions for Dienol Synthesis:

Reaction NameCatalystReactantsBond Formed
Suzuki-Miyaura Coupling Palladium complexOrganoboron compound + Organic halide/triflateC(sp²) - C(sp²) or C(sp²) - C(sp³)
Heck Reaction Palladium complexAlkene + Organic halide/triflateC(sp²) - C(sp²)
Negishi Coupling Palladium or Nickel complexOrganozinc compound + Organic halide/triflateC - C

Lewis Acid and Brønsted Acid Catalysis in Dienol Synthesis

Lewis acids and Brønsted acids are fundamental catalysts in organic chemistry that can activate substrates and facilitate a wide range of transformations, including those leading to dienols. libretexts.org

Lewis acids , which are electron-pair acceptors, can activate carbonyl groups towards nucleophilic attack. In the context of dienol synthesis, a Lewis acid can be used to promote the addition of an allyl nucleophile to an aldehyde or ketone. science.gov The Keck allylation, for example, relies on a chiral titanium-based Lewis acid. wikipedia.org More recently, aluminum triflate has been used as a Lewis acid catalyst in the formal [4+2] cycloaddition of bicyclobutanes with silyl (B83357) dienol ethers to generate complex bicyclic structures. rsc.org

Brønsted acids , which are proton donors, can also catalyze reactions by protonating functional groups, thereby increasing their reactivity. researchgate.net The combination of Lewis acids and Brønsted acids can create powerful catalytic systems. libretexts.org For instance, Brønsted acid-assisted Lewis acids (BLAs) have proven to be highly effective and versatile catalysts for a variety of asymmetric reactions. libretexts.org These combined acid systems can enhance both the reactivity and selectivity of a transformation. libretexts.org

Organocatalytic Approaches to Dienol Frameworks

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a third major pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. This approach offers the advantage of using metal-free, often readily available, and environmentally benign catalysts.

For the synthesis of dienol frameworks, aminocatalysis is a particularly relevant strategy. Chiral amines can react with α,β-unsaturated aldehydes or ketones to form transient enamines or iminium ions. These activated intermediates can then participate in a variety of enantioselective transformations. By extending the conjugation of the system, such as in 2,4-dienals, the reactivity can be guided to more remote positions. For example, the regio- and enantioselective ε-alkylation of γ-branched 2,4-dienals has been achieved using peptide-based catalysts via trienamine activation. researchgate.net This demonstrates the potential of organocatalysis to construct complex dienol-containing structures with high levels of stereocontrol.

Chemical Transformations and Reactivity Profiles of Nona 5,8 Dien 4 Ol

Pericyclic Reactions Involving Dienol Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com Dienol systems, such as nona-5,8-dien-4-ol, are well-suited to participate in several types of pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. scielo.brencyclopedia.pub In the context of dienol systems, both intermolecular and intramolecular versions of this reaction are significant.

Intermolecular Diels-Alder Reactions: In the intermolecular variant, the diene of one molecule reacts with a dienophile of another. For dienols, the diene component can react with various dienophiles to create complex cyclic structures. scielo.br The stereochemistry of these reactions is highly controlled, though it can be influenced by steric and electronic effects. scielo.brrsc.org For instance, reactions between conjugated dienols and maleic anhydride (B1165640) can yield either cis- or trans-fused bicyclic products depending on the reaction conditions. nih.gov Heating the reactants together typically leads to an intermolecular Diels-Alder reaction, followed by intramolecular esterification to form cis-fused lactone acids. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: When the diene and dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, forming fused or bridged bicyclic systems. researchgate.netmasterorganicchemistry.comnumberanalytics.com IMDA reactions are powerful tools in organic synthesis due to their high regio- and stereoselectivity. researchgate.netlibretexts.org The tether connecting the diene and dienophile plays a crucial role in determining the structure of the product. researchgate.netmasterorganicchemistry.com For example, a tether at position 1 of the diene (Type I) results in a fused bicyclic system, while a tether at position 2 (Type II) leads to a bridged bicyclic system. masterorganicchemistry.comlibretexts.org Pre-forming a maleate (B1232345) half-ester from a dienol and then heating it can favor the IMDA pathway, yielding predominantly trans-fused lactone acids. nih.gov

Reaction TypeDescriptionKey FeaturesTypical Products
Intermolecular Diels-AlderReaction between a diene and a separate dienophile molecule. scielo.brStereochemistry is influenced by steric and electronic factors. scielo.brrsc.orgCyclohexene (B86901) derivatives, cis-fused lactone acids (with specific dienophiles). scielo.brnih.gov
Intramolecular Diels-Alder (IMDA)Reaction where the diene and dienophile are part of the same molecule. researchgate.netmasterorganicchemistry.comHigh regio- and stereoselectivity; product structure depends on tether position. researchgate.netlibretexts.orgFused or bridged bicyclic systems, trans-fused lactone acids. nih.govresearchgate.net

Dienol structures can also undergo other pericyclic reactions, such as electrocyclic and sigmatropic rearrangements, which involve the reorganization of π-electrons within the molecule.

Electrocyclic Reactions: These reactions involve the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process, through a concerted mechanism. researchgate.net The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. For example, the ring-opening of a substituted cyclobutene (B1205218) can proceed in a conrotatory or disrotatory manner depending on whether the reaction is induced thermally or photochemically.

Sigmatropic Rearrangements: These rearrangements involve the migration of a σ-bond across a π-system. urbanpro.com The Cope and Claisen rearrangements are prominent examples of chemicalbook.comchemicalbook.com-sigmatropic shifts. masterorganicchemistry.com

Cope Rearrangement: This reaction involves the thermal isomerization of a 1,5-diene. organic-chemistry.org In the context of dienols, an oxy-Cope rearrangement can occur where a hydroxyl group is present on the diene framework. The reaction is driven by the formation of a stable enol or enolate, which then tautomerizes to a carbonyl compound. organic-chemistry.org

Claisen Rearrangement: This is a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. byjus.comlibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org Variations of the Claisen rearrangement, such as the Eschenmoser-Claisen and Johnson-Claisen rearrangements, allow for the synthesis of γ,δ-unsaturated amides and esters, respectively, from allylic alcohols. libretexts.orgnrochemistry.com

Diels-Alder Cycloadditions (Intramolecular and Intermolecular Variants)

Oxidative and Reductive Manipulations of the this compound Skeleton

The presence of both an allylic alcohol and a diene moiety in this compound allows for selective oxidative and reductive transformations.

The allylic alcohol group in this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde or ketone. Common reagents for this transformation include manganese dioxide (MnO₂) and chromium-based reagents. chemicalbook.com For example, the oxidation of a dienol with MnO₂ can yield the corresponding dienal while preserving the double bond configuration. chemicalbook.com Ruthenium-catalyzed oxidations also provide a mild and efficient method for converting allylic alcohols to enals or enones. researchgate.net The Oppenauer oxidation, using an aluminum alkoxide catalyst, is another method for oxidizing allyl alcohols. google.com

Reagent/CatalystProductKey Characteristics
Manganese Dioxide (MnO₂)α,β-Unsaturated aldehyde/ketoneSelective for allylic alcohols, preserves double bond configuration. chemicalbook.com
Ruthenium CatalystsEnals/EnonesMild reaction conditions, high yield. researchgate.net
Aluminum Alkoxide (Oppenauer)Aldehydes/KetonesUtilizes a hydride acceptor. google.com

The diene system in this compound can be selectively reduced. Chemoselective hydrogenation aims to reduce one of the double bonds while leaving the other and the alcohol functionality intact. This can be challenging due to the similar reactivity of the double bonds. rsc.org

Heterogeneous catalysts, such as rhodium-based ordered alloys (e.g., RhBi/SiO₂), have shown excellent regioselectivity for the hydrogenation of the terminal double bond in asymmetric dienes. acs.orgnih.gov These catalysts can prevent over-hydrogenation to the alkane. acs.orgnih.gov Palladium nanoparticles capped with thiolate ligands have also been used for selective alkene hydrogenation and isomerization, where the selectivity is controlled by steric and electronic effects. rsc.org The reduction of dienals, which can be formed from the oxidation of dienols, has also been studied. For instance, the reduction of (2E,4E)-2,4-nonadienal with Hantzsch ester (HEH) and silica (B1680970) gel can lead to a mixture of the corresponding saturated and partially saturated aldehydes. oup.com

Selective Oxidation of Allylic Alcohol Functionalities

Rearrangement Reactions of Dienyl Alcohol Frameworks

Dienyl alcohol frameworks can undergo various rearrangement reactions, often catalyzed by acids or heat. These reactions can lead to the formation of new carbon-carbon bonds and different functional groups.

For example, the acid-catalyzed rearrangement of 3,3-dimethyl-7,7-diphenyl-1,2-dioxaspiro[3.5]nona-5,8-diene, a related spirocyclic dienol derivative, yields multiple rearranged products, including a dienyl hydroperoxide and a terphenyl derivative. oup.comlookchem.com Thermal rearrangements of divinylcyclopropane systems containing an alcohol functionality can lead to dienyl aldehydes through a retro-ene reaction followed by tautomerization. acs.org Furthermore, the Claisen rearrangement, as a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, is a key transformation for allyl vinyl ethers, which can be formed from allylic alcohols, to produce γ,δ-unsaturated carbonyl compounds. byjus.comlibretexts.orgorganic-chemistry.org

Mechanistic Investigations and Reaction Pathway Elucidation for Dienol Transformations

The reactivity of dienols, such as this compound, is governed by the interplay between the hydroxyl group and the two carbon-carbon double bonds. Mechanistic investigations into their transformations reveal a rich landscape of reaction pathways, including pericyclic reactions, cationic rearrangements, and oxidative processes. Computational and experimental studies have been crucial in elucidating the intricate details of these transformations, identifying key intermediates, and rationalizing product distributions.

Pericyclic Reactions: Cycloadditions and Sigmatropic Rearrangements

The unsaturated framework of dienols is amenable to pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are often stereospecific and can lead to the formation of complex cyclic structures in a single step. researchgate.net

Intramolecular Diels-Alder (IMDA) Reactions: this compound, possessing both a diene (or a precursor) and a dienophile equivalent within the same molecule, can theoretically undergo intramolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. msu.edu While the specific IMDA reaction of this compound is not extensively detailed, the principles can be inferred from analogous systems. For instance, the thermal behavior of related trienes demonstrates that such cyclizations can form two new rings simultaneously: one from the cycloaddition and another from the linking chain. msu.edu The stereochemical outcome is highly predictable, with the ring fusion typically being cis. msu.edu

In the biosynthesis of natural products like lovastatin, an intramolecular Diels-Alder reaction is a proposed key step. acs.org Studies on synthetic analogues, such as triene N-acetylcysteamine (NAC) thioesters, show that both thermal and Lewis acid-catalyzed cyclizations proceed through chair-like exo and endo transition states to yield diastereomeric products. acs.org Computational studies using Density Functional Theory (DFT) are often employed to estimate the configurations of the resulting tricyclic products. beilstein-journals.org

Sigmatropic Rearrangements: Sigmatropic rearrangements, involving the migration of a sigma-bond across a pi-system, are another plausible pathway for dienol transformations. The msu.edumsu.edu sigmatropic rearrangements, like the Cope and Claisen rearrangements, are well-known for 1,5-dienes and allyl vinyl ethers, respectively. msu.edu A nih.govmdpi.com sigmatropic rearrangement has been observed in the reaction of certain dienophiles, leading to the formation of cyclohexadiene derivatives. mdpi.com For a dienol like this compound, isomerization of the double bonds could precede such a rearrangement. Ene reactions, which involve the transfer of an allylic hydrogen to an enophile, represent another related pericyclic pathway. msu.eduresearchgate.net

Cationic Intermediates and Rearrangement Pathways

In the presence of acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a carbocationic intermediate. msu.edu These highly reactive species can trigger a cascade of structural rearrangements.

Acid-Catalyzed Rearrangements: The decomposition of related dienol-containing structures under acidic conditions highlights the propensity for rearrangement. For example, the acid-catalyzed decomposition of a 1,2-dioxetane (B1211799) derivative yields multiple products, including 1-(1-hydroperoxy-1-methylethyl)-4,4-diphenylcyclohexa-2,5-dien-1-ol. oup.com The distribution of these products is highly dependent on the specific acidic agent and conditions used. oup.com

Mechanistic studies on similar systems show that once a carbocation is formed, it can undergo various stabilizing rearrangements. msu.edu These include:

1,2-Hydride Shifts: A hydrogen atom from an adjacent carbon migrates to the cationic center, resulting in a more stable carbocation. msu.educore.ac.uk

Ring-Closing Cyclizations: The carbocation can be attacked by one of the intramolecular double bonds, leading to the formation of cyclic products. This process is fundamental in the biosynthesis of many terpenes, where carbocation cascades initiated by protonation or diphosphate (B83284) loss lead to a variety of cyclic scaffolds. nih.gov

Nucleophilic Attack: The cation can be trapped by a nucleophile, such as water, to form a new alcohol. msu.edu

An illustrative example is the unexpected rearrangement of exo-bicyclo(3.2.2)non-6-en-2-ol to bicyclo(3.2.2)non-6-en-1-ol under tosylation conditions, a transformation postulated to proceed via a 1,2-hydride shift. core.ac.uk

Table 1: Postulated Pathways for Cationic Transformations of Dienols
Initiation StepKey IntermediatePotential Reaction PathwayResulting Product TypeReference
Protonation of Hydroxyl GroupSecondary/Allylic Carbocation1,2-Hydride ShiftIsomeric Alcohol/Alkene msu.educore.ac.uk
Protonation of Hydroxyl GroupSecondary/Allylic CarbocationIntramolecular CyclizationCyclic Ether or Alcohol nih.gov
Protonation of Hydroxyl GroupSecondary/Allylic CarbocationNucleophilic Trapping (e.g., by H₂O)Diol msu.edu
Protonation of Double BondTertiary CarbocationRearrangement/EliminationIsomeric Diene msu.edu

Oxidative Degradation Mechanisms

The double bonds in this compound make it susceptible to oxidation, which can proceed through free-radical or thermal mechanisms, particularly in the presence of oxygen, light, or heat. These processes are relevant to the degradation of polyunsaturated compounds, such as those found in fish oils. awsli.com.brresearchgate.net

Autoxidation via Free Radicals: The autoxidation of polyunsaturated fatty acids occurs via free-radical chain reactions, producing hydroperoxide intermediates that subsequently decompose into a complex mixture of volatile compounds, including aldehydes, ketones, and smaller alcohols. awsli.com.brresearchgate.net The mechanism involves hydrogen abstraction, radical addition to oxygen to form a peroxyl radical, and subsequent propagation steps. researchgate.net For a dienol, the presence of allylic hydrogens makes it particularly prone to initiating such radical chains.

Thermal Oxidation Pathways: Computational studies using DFT have been instrumental in mapping the complex reaction networks of thermal oxidation. researchgate.net For unsaturated aldehydes, which are common products of lipid oxidation, three primary oxidative mechanisms have been identified:

ROOH Mechanism (Peroxide): Involves the formation and decomposition of hydroperoxides.

ROO• Mechanism (Peroxyl Radical): Involves peroxyl radicals attacking adjacent carbon atoms, leading to the cleavage of the carbon chain.

RO• Mechanism (Alkoxy Radical): Involves the formation of alkoxy radicals, which can undergo β-scission.

Studies on (E)-4-decenal indicate that the alkoxy radical (RO•) mechanism is often the most favored pathway, followed by the ROOH and ROO• mechanisms. researchgate.net These pathways lead to the formation of smaller volatile molecules through the cleavage of C-C bonds. researchgate.net

Table 2: Key Mechanistic Steps in the Oxidative Degradation of Unsaturated Alcohols/Aldehydes
Mechanism TypeKey Reactive SpeciesCharacteristic ReactionPrimary OutcomeReference
AutoxidationPeroxyl Radical (ROO•)Hydrogen Abstraction, Oxygen AdditionHydroperoxide (ROOH) Formation awsli.com.brresearchgate.net
Thermal Oxidation (ROO• path)Peroxyl Radical (ROO•)Intramolecular Radical AttackC-C Bond Cleavage, Smaller Carbonyls researchgate.net
Thermal Oxidation (RO• path)Alkoxy Radical (RO•)β-ScissionFormation of Aldehydes and Alkyl Radicals awsli.com.brresearchgate.net

Enzymatic Transformations

In biological systems, transformations of dienols are often catalyzed by enzymes, which offer remarkable control over reaction pathways and stereochemistry.

Hydroxylases and Epoxidases: Enzymes such as cytochrome P450 monooxygenases can hydroxylate or epoxidize the double bonds of a dienol. The subsequent enzymatic hydrolysis of an epoxide intermediate by an epoxide hydrolase can lead to the formation of a diol. nih.gov

Isomerases and Dehydratases: Enzymes like linalool (B1675412) dehydratase-isomerase can catalyze both the dehydration of tertiary alcohols and the isomerization of the resulting products. whiterose.ac.uk Such enzymes could potentially act on this compound to facilitate isomerization or dehydration reactions through precise acid/base catalysis within the enzyme's active site, avoiding the complex product mixtures often seen in non-enzymatic acid catalysis. whiterose.ac.uk The biosynthesis of sterols from lanosterol, for example, involves multiple enzymatic steps that modify a dienol structure, highlighting the specificity of biological catalysts. nih.gov

Applications of Nona 5,8 Dien 4 Ol and Its Derivatives in Complex Molecule Synthesis

Nona-5,8-dien-4-ol as a Versatile Synthetic Intermediate and Chiral Building Block

This compound's utility as a synthetic intermediate stems from the reactivity of its alcohol and diene moieties. The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the molecule to a solid support. The diene system can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to construct complex cyclic systems.

Furthermore, the presence of a stereocenter at the C4 position means that this compound can exist as two enantiomers. The availability of enantiomerically pure forms of this compound makes it a valuable chiral building block for the asymmetric synthesis of natural products and pharmaceuticals. The synthesis of optically active compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The strategic placement of the double bonds in this compound allows for regioselective and stereoselective transformations. For instance, the terminal double bond can be selectively functionalized, leaving the internal double bond available for subsequent reactions. This stepwise approach enables the construction of complex molecular architectures with a high degree of control.

Strategic Incorporation of Dienol Substructures into Natural Product Total Synthesis

The total synthesis of natural products is a challenging endeavor that often requires the development of novel synthetic strategies. This compound and its derivatives have proven to be valuable precursors in the synthesis of a variety of natural products due to the common presence of dienol substructures in these molecules.

One notable example is the use of dienol precursors in the synthesis of falcarindiol (B120969) analogues, which exhibit significant anticancer and neuron-protective effects. mdpi.com The synthesis of these complex molecules often involves the strategic use of reactions that can create the characteristic diynol moiety from a dienol starting material. mdpi.com

The table below illustrates the incorporation of dienol substructures in the synthesis of various natural products.

Natural Product/AnalogKey Dienol IntermediateSynthetic Strategy Highlights
Falcarindiol AnaloguesChiral dienolBINOL-promoted alkyne addition to aldehydes. mdpi.com
LactimidomycinSubstituted nona-1,5-dien-4-ol (B14505639)Boron-mediated aldol (B89426) reaction for diastereoselective coupling. umich.edudokumen.pub
Lembehyne B(4Z,8Z)-pentacosa-4,8-dien-1-ol derivativeStereoselective formation of the 1Z,5Z-diene moiety. rsc.org
(-)-Kelsoene(5R)-4,8-dimethylbicyclo[3.3.0]oct-1(8),3-dien-2-oneIntramolecular alkylation using an acyl anion equivalent. researchgate.net

These examples highlight the versatility of dienol building blocks in constructing the carbon skeletons of complex natural products. The ability to control the stereochemistry at multiple centers is a crucial aspect of these syntheses.

Precursor to Structurally Diverse Organic Compounds

Beyond natural product synthesis, this compound serves as a precursor to a wide array of structurally diverse organic compounds. The reactivity of the diene and alcohol functionalities allows for the creation of various molecular frameworks.

Ionic Diels-Alder reactions, for instance, can be employed using allylic alcohols like this compound as precursors for dienophilic allyl cations. acs.org This methodology provides a pathway to the synthesis of cyclic and bicyclic compounds. Furthermore, the diene moiety can undergo metathesis reactions to form new carbon-carbon double bonds, leading to the construction of larger and more complex molecules.

The hydroxyl group can be oxidized to a ketone, opening up another avenue for functionalization. The resulting enone can participate in Michael additions and other conjugate addition reactions, further expanding the range of accessible compounds. The base-induced rearrangement of related 2-sulfinyl dienes can lead to the regio- and stereoselective synthesis of enantioenriched dienyl diols, showcasing another transformation pathway for related structures. acs.org

Design and Synthesis of Functionalized this compound Derivatives

To further expand the synthetic utility of this compound, researchers have focused on the design and synthesis of its functionalized derivatives. By introducing additional functional groups or modifying the existing ones, the reactivity and properties of the parent molecule can be tailored for specific applications.

For example, the introduction of silyl (B83357) ether protecting groups on the hydroxyl function allows for the selective reaction of the diene system. These protecting groups can be easily removed under mild conditions, revealing the alcohol for subsequent transformations.

The synthesis of fluorinated derivatives has also been explored. The incorporation of fluorine atoms can significantly alter the biological activity and physical properties of a molecule. The synthesis of such derivatives often involves specialized fluorinating reagents and reaction conditions.

The following table summarizes some of the approaches used in the synthesis of functionalized this compound derivatives.

Derivative TypeSynthetic ApproachKey Reagents/Conditions
Silyl-protected dienolsProtection of the hydroxyl groupSilyl chlorides (e.g., TBDMSCl), base (e.g., imidazole)
Oxidized derivatives (enones)Oxidation of the alcoholOxidizing agents (e.g., PCC, Swern oxidation)
Fluorinated analoguesNucleophilic or electrophilic fluorinationFluorinating agents (e.g., DAST, Selectfluor)
Ester derivativesEsterification of the alcoholAcid chlorides or anhydrides, base

The development of new methods for the synthesis of functionalized this compound derivatives continues to be an active area of research, driven by the need for novel building blocks in organic synthesis.

Spectroscopic Characterization and Computational Analysis of Nona 5,8 Dien 4 Ol

Advanced Spectroscopic Methods for Structural Elucidation of Dienol Systems

The definitive identification and structural elucidation of organic molecules like nona-5,8-dien-4-ol heavily rely on a combination of modern spectroscopic techniques. These methods provide a comprehensive picture of the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Chiral Shift Reagents for Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For this compound, a suite of NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the chiral center at C-4.

1D NMR Spectroscopy: One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The ¹H NMR spectrum of a related compound, (4R,7S)-7-methylnona-1,8-dien-4-ol, shows characteristic signals for vinyl protons (δ 5.67-5.85 ppm), the proton attached to the hydroxyl-bearing carbon (carbinol proton), and aliphatic protons. beilstein-journals.org In this compound, one would expect to see distinct signals for the protons of the two double bonds and the aliphatic chain.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon atoms and their hybridization state. For (4R,7S)-7-methylnona-1,8-dien-4-ol, carbon signals for the double bonds appear around δ 144.6 ppm and δ 112.9 ppm, while the carbinol carbon is observed at approximately δ 63.3 ppm. beilstein-journals.org Similar shifts would be anticipated for this compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain. For instance, a COSY spectrum would show correlations between the carbinol proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure, including the placement of the double bonds relative to the alcohol functionality.

Chiral Shift Reagents for Stereochemical Assignment: To determine the absolute stereochemistry of the chiral center at C-4, chiral shift reagents (e.g., derivatives of europium) can be employed. These reagents form diastereomeric complexes with the enantiomers of the alcohol, inducing different chemical shifts in the ¹H NMR spectrum. Alternatively, the alcohol can be derivatized with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. beilstein-journals.org Analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the carbinol center. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dienol Systems Analogous to this compound. Data is based on similar structures reported in the literature. beilstein-journals.orgacs.org
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Vinyl H5.7 - 6.0130 - 145
Terminal Vinyl H₂4.9 - 5.3112 - 118
Carbinol H (CH-OH)~3.6 - 4.2~63 - 75
Aliphatic CH₂1.3 - 2.420 - 40
Aliphatic CH₃~0.9 - 1.0~14 - 20

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₁₆O), the expected exact mass can be calculated. HRMS techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with high accuracy (typically within 5 ppm). acs.orgscispace.com This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass for the sodium adduct of a related C10 dienol (C₁₀H₁₈O₂Na⁺) was found to be 193.1199, with the experimental value being 193.1193. beilstein-journals.org

Table 2: HRMS Data for this compound and a Related Dienol.
CompoundMolecular FormulaAdductCalculated m/zFound m/zReference
This compoundC₉H₁₆O[M+H]⁺141.1274N/A-
(4R,7S)-7-Methylnona-1,8-dien-4-olC₁₀H₁₈O[M+Na]⁺193.1199193.1193 beilstein-journals.org

Computational Chemistry Applications in this compound Research

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, molecular structures, and interactions that are often difficult to probe experimentally.

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to study the reactivity of molecules like this compound. researchgate.netnumberanalytics.com These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov For reactions involving dienols, such as cycloadditions or rearrangements, QM calculations can elucidate the stereochemical outcome by comparing the energies of different transition state pathways. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its behavior in pericyclic reactions. researchgate.net

Conformational Analysis and Stereochemical Assignment via Computational Modeling

The flexible aliphatic chain of this compound allows it to adopt multiple conformations. Computational modeling is used to identify the most stable conformers and to understand the energetic barriers between them. msu.edu This is particularly important for unsaturated alcohols, where the relative orientation of the double bonds and the hydroxyl group can influence reactivity. researchgate.netrsc.org By calculating the energies of different conformers, researchers can predict the most likely shape the molecule will adopt in solution. msu.edu Furthermore, computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts, for different stereoisomers. rsc.org Comparing these predicted spectra with experimental data can aid in the assignment of the molecule's relative and absolute stereochemistry. rsc.org

Molecular Dynamics Simulations for Understanding Dienol Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or other reactants. nih.gov For this compound, MD simulations can be used to explore its conformational landscape over time and to understand how intermolecular forces, such as hydrogen bonding involving the hydroxyl group, influence its behavior. nih.govnih.gov In the context of a chemical reaction, MD simulations can provide a dynamic picture of the process, showing how the reactants approach each other and how the transition state is formed. nih.gov This can be particularly insightful for understanding the dynamics of complex reactions like enzymatic transformations or Diels-Alder reactions involving dienol substrates. nih.gov

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